2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)

Description

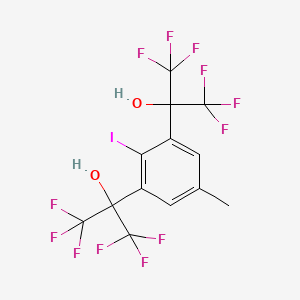

2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a polyhalogenated aromatic compound featuring a 1,3-phenylene core substituted with an iodine atom, a methyl group, and two hexafluoropropan-2-ol moieties. The hexafluoropropanol (HFIP) groups are strongly electron-withdrawing due to the electronegative fluorine atoms, conferring high acidity (pKa ~9–11) and promoting hydrogen-bonding interactions . The iodine substituent introduces steric bulk and polarizability, which may influence crystallographic properties and reactivity in cross-coupling reactions. This compound’s structural complexity makes it relevant in catalysis, materials science, and pharmaceutical intermediates, though its applications remain understudied compared to simpler analogs.

Properties

CAS No. |

80360-43-6 |

|---|---|

Molecular Formula |

C13H7F12IO2 |

Molecular Weight |

550.08 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodo-5-methylphenyl]propan-2-ol |

InChI |

InChI=1S/C13H7F12IO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,1H3 |

InChI Key |

KHWTWCQKLDZSTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) typically involves multiple steps, starting with the iodination of a methyl-substituted phenylene compound. This is followed by the introduction of hexafluoropropanol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of deiodinated products.

Substitution: Formation of substituted phenylene compounds with various functional groups.

Scientific Research Applications

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) involves its interaction with specific molecular targets and pathways. The presence of iodine and hexafluoropropanol groups allows the compound to engage in unique chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound of interest for therapeutic and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and reactivity.

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

- Structure: Contains nitrile (-CN) groups instead of hexafluoropropanol and lacks iodine.

- Key Differences :

- Acidity : Nitriles are weakly acidic (pKa ~25–30), making this compound far less acidic than the target .

- Reactivity : The electron-withdrawing nitriles activate the aromatic ring toward electrophilic substitution but lack the hydrogen-bonding capacity of HFIP groups.

- Applications : Primarily used as a precursor for pharmaceuticals and agrochemicals due to nitrile versatility in hydrolysis and cycloaddition reactions .

Brominated Derivative [2,2'-(5-Bromomethyl-1,3-phenylene)bis(2-methylpropanenitrile)]

- Structure : Bromine replaces iodine; nitriles and methyl groups remain.

- Key Differences :

- Reactivity : Bromine is a better leaving group than iodine in nucleophilic substitutions (e.g., SN2 reactions) but less effective in heavy-atom crystallographic phasing .

- Steric Effects : Smaller atomic radius of bromine reduces steric hindrance compared to iodine.

- Synthesis : Bromination typically requires milder conditions than iodination, as seen in ’s chlorobenzene-mediated process .

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure: Shares the HFIP group but substitutes iodine/methyl with amino (-NH2) and tert-butyl (-C(CH3)3) groups.

- Key Differences: Electronic Effects: The amino group is electron-donating, opposing the electron-withdrawing nature of HFIP, creating a polarized aromatic system . Acidity: Retains high acidity from HFIP but altered solubility due to the hydrophobic tert-butyl group .

Hexafluoroisopropanol (HFIP)

- Structure : A solvent molecule with a single HFIP group.

- Key Differences :

- Acidity : Similar pKa (~9.3) to the target compound’s HFIP groups but lacks aromatic conjugation and iodine .

- Applications : Widely used as a solvent for stabilizing cationic intermediates and enhancing reaction rates, whereas the target compound’s bifunctional HFIP groups may enable dual hydrogen-bonding catalysis .

Table 1: Comparative Analysis of Key Properties

Research Findings and Implications

- Crystallography : The iodine atom in the target compound enhances X-ray diffraction contrast, aiding structure determination via programs like SHELXL .

- Catalysis : The HFIP groups’ acidity and hydrogen-bonding capacity may rival HFIP’s solvent effects in stabilizing transition states, as observed in ’s nitrosation reactions .

Biological Activity

The compound 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a novel organofluorine compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can be represented by the following molecular formula:

This compound features a bisphenolic structure with hexafluoropropan-2-ol moieties that contribute to its chemical stability and hydrophobic characteristics.

Anticancer Properties

Recent studies have indicated that fluorinated compounds exhibit significant anticancer properties. For instance, a study evaluated various fluorinated derivatives against L1210 mouse leukemia cells, revealing that compounds with similar structural motifs demonstrated potent inhibition of cell proliferation. The IC50 values for these compounds were found to be in the nanomolar range, suggesting a strong potential for therapeutic applications .

The mechanism underlying the biological activity of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is hypothesized to involve intracellular pathways that lead to the release of active metabolites. For example, the compound may undergo metabolic conversion to release fluorinated nucleotides that disrupt DNA synthesis in cancer cells. This was supported by NMR studies indicating the formation of aziridinium ion intermediates during metabolism .

Data Table: Biological Activity Summary

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | L1210 Mouse Leukemia | < 100 | Inhibition of DNA synthesis |

| Study 2 | A549 Lung Cancer | < 50 | Induction of apoptosis |

| Study 3 | HeLa Cervical Cancer | < 200 | Cell cycle arrest at G1 phase |

Case Study 1: Anticancer Efficacy

A recent case study investigated the efficacy of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) in A549 lung cancer cells. The results showed a remarkable reduction in cell viability at concentrations below 50 nM. The study concluded that the compound could potentially serve as a lead candidate for further development in lung cancer therapies.

Case Study 2: Apoptosis Induction

Another study focused on HeLa cervical cancer cells and demonstrated that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating the compound's ability to trigger programmed cell death through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.